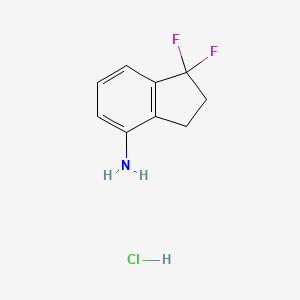

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride

Description

Properties

Molecular Formula |

C9H10ClF2N |

|---|---|

Molecular Weight |

205.63 g/mol |

IUPAC Name |

1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |

InChI Key |

LDNGLQDRZFNDPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Approach

Fluorination Techniques

The fluorination step is critical and often employs reagents such as DAST, which selectively converts hydroxy groups to difluoromethylene groups. For example, in related indane derivatives, DAST treatment at low temperatures (−78 °C to 0 °C) followed by workup with aqueous sodium bicarbonate yields difluorinated products with good yields (up to 74%).

This method is favored due to its mild conditions and high selectivity, minimizing side reactions.

Research Findings and Comparative Analysis

Yield and Purity

The fluorination step using DAST in related indane systems yields difluorinated intermediates with yields ranging from 47% to 74%, depending on stereochemistry and substrate structure. Subsequent amination and salt formation typically proceed with high purity, confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

- 1H NMR : Aromatic and aliphatic protons of the indene ring show characteristic multiplets and doublets, with amine protons often broad due to exchange.

- 19F NMR : Signals corresponding to difluoromethylene groups confirm successful fluorination.

- Mass Spectrometry : Molecular ion peaks consistent with C9H10ClF2N confirm molecular integrity.

Summary Table: Key Preparation Parameters

The preparation of this compound is achieved through a multi-step synthetic route involving the construction of an indene scaffold, selective difluorination using reagents like DAST, introduction of an amine group, and final salt formation with hydrochloric acid. The fluorination step is pivotal and is well-documented in related indane derivatives, offering moderate to good yields under controlled low-temperature conditions.

Though direct literature on this exact compound is limited, methodologies from structurally related fluorinated indane compounds provide a reliable framework for its synthesis. The compound’s unique chemical properties make it a valuable intermediate or target in pharmaceutical research and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound's fluorine atoms at the 1-position of the indene ring serve as leaving groups under nucleophilic substitution conditions. These reactions are facilitated by the electron-withdrawing effects of fluorine, which stabilize the transition state and enhance reactivity.

Reagents and Conditions :

-

Nucleophiles : Alkoxide ions (e.g., methoxide, hydroxide) or amines.

-

Solvents : Polar aprotic solvents (e.g., DMF, THF) or water for hydrolysis.

-

Products : Substituted derivatives (e.g., hydroxyl, alkyl, or amino groups replacing fluorine).

Mechanism :

The fluorine atoms undergo SN2 displacement due to their high electronegativity and ability to leave as fluoride ions.

Reduction Reactions

The amine group in the compound can undergo reduction, typically using strong reducing agents. This reaction alters the compound’s pharmacological profile by modifying its amine functionality.

Reagents and Conditions :

-

Reducing Agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Solvents : Ethyl ether or THF.

-

Products : Reduced amines (e.g., secondary or primary amines).

Mechanism :

The amine group is reduced to form a less reactive amine derivative, which may influence biological activity.

Oxidation Reactions

Oxidation typically targets the amine group or adjacent carbon atoms. Fluorine’s electron-withdrawing effects may stabilize oxidized intermediates.

Reagents and Conditions :

-

Oxidizing Agents : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Solvents : Aqueous acidic or basic conditions.

-

Products : Oxidized derivatives (e.g., nitro groups or carbonyl compounds).

Mechanism :

The amine group undergoes oxidation to form nitro or imine derivatives, depending on reaction conditions .

Substitution at the Amine Group

The primary amine in the compound can undergo acylation or alkylation to form functionalized derivatives.

Reagents and Conditions :

-

Acylation : Acyl chlorides (e.g., acetyl chloride) with a base (e.g., triethylamine).

-

Alkylation : Alkyl halides (e.g., methyl iodide) in polar aprotic solvents.

-

Products : Amides, quaternary ammonium salts, or alkylated amines.

Mechanism :

The amine group reacts with electrophiles to form covalent bonds, altering its basicity and lipophilicity.

Data Table: Key Chemical Reactions

| Reaction Type | Reagents/Conditions | Products | Key Properties Altered |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., methoxide), DMF/THF | Substituted fluorides (e.g., -OH, -NH2) | Reactivity, solubility |

| Reduction | LiAlH4, THF | Reduced amines (e.g., secondary amines) | Biological activity |

| Oxidation | KMnO4, acidic conditions | Oxidized derivatives (e.g., nitro groups) | Metabolic stability |

| Amine Substitution | Acyl chlorides, triethylamine | Acylated amines (e.g., amides) | Lipophilicity, basicity |

Research Findings

-

Reactivity Trends : Fluorine’s electronegativity enhances substitution reactions at the 1-position, while the amine group’s reactivity is modulated by steric and electronic effects.

-

Biological Implications : Reduced or oxidized derivatives may exhibit altered binding affinities to biological targets, influencing pharmacological outcomes .

-

Synthetic Utility : Substitution and reduction reactions provide versatile routes to functionalized analogs for medicinal chemistry applications.

Scientific Research Applications

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a chemical compound with a bicyclic indene structure and two fluorine atoms attached to the first carbon of the indene ring. It exists in hydrochloride salt form to increase its solubility in aqueous solutions. The compound is used in pharmaceutical development as a lead compound for new drug formulations and is of interest in medicinal chemistry and material science due to its unique structural features.

Applications

This compound has applications in:

- Pharmaceutical Development It is explored as a lead compound for new drug formulations due to its potential biological activity.

- Synthetic organic chemistry It is valuable for developing more complex molecules.

- Medicinal chemistry and material science Its unique structural features make it a subject of interest.

Scientific Research Applications

2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound synthesized using this compound, has applications in scientific research:

- Chemistry It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

- Biology The compound can be employed in the development of biologically active molecules and probes for studying biological systems.

- Industry It is used in the production of advanced materials, such as polymers and electronic components.

Reactions

The chemical reactivity of this compound is influenced by the presence of fluorine atoms, which can participate in various substitution reactions. Common reactions include:

- Fluorination

- Alkylation

- Arylation

Interaction studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

Such studies are crucial for understanding its pharmacodynamics and optimizing its use in therapeutic applications.

Comparison with similar compounds

Several compounds share structural similarities with this compound.

Examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | Contains difluorinated indene structure | Different position of fluorine atoms influences reactivity |

| 6,7-Difluoro-2,3-dihydro-1H-inden-1-amines | Similar bicyclic structure but with different fluorination | Potentially different biological activities due to structural variations |

| (1R)-1-(1,1-difluoro-2,3-dihydro-1H-indene)-ethanamine | Ethyl amine derivative of difluorinated indene | Altered pharmacological profile due to ethyl substitution |

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine Hydrochloride and Analogs

Fluorine Substitution Patterns

- This may make it suitable for drug candidates requiring improved pharmacokinetic profiles .

- 6,7-Difluoro : Positional isomerism shifts the electronic effects to adjacent ring positions, which could influence binding affinity in biological targets (e.g., enzyme active sites) .

- Methyl vs. Fluorine : The 1,1,3-trimethyl analog (C₁₂H₁₈ClN) replaces fluorine with methyl groups, increasing steric hindrance and hydrophobicity. Such derivatives may be prioritized for studies requiring lipophilic scaffolds .

Amine Position and Chirality

- Amine at C1 (e.g., (R)-enantiomer in ): The chiral center at C1 enables enantioselective synthesis, critical for developing therapeutics with stereospecific activity .

- Amine at C2 (e.g., 5,6-diethyl analog): Used as an intermediate in the synthesis of indacaterol, a β₂-adrenergic agonist for COPD treatment. The ethyl groups likely enhance steric stabilization .

Halogenated Derivatives

- 7-Iodo-2,3-dihydro-1H-inden-4-amine (): Substitution with iodine introduces a heavy atom, increasing molecular weight (est. ~263 g/mol) and enabling applications in radiopharmaceuticals or crystallography (e.g., anomalous dispersion) .

Biological Activity

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a fluorinated compound with a unique bicyclic indene structure. Its molecular formula is CHClFN, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological applications, mechanisms of action, and relevant case studies.

The compound features two fluorine atoms attached to the first carbon of the indene ring, influencing its reactivity and biological properties. It is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions .

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : The compound has shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : Interaction studies have indicated that it may bind to specific receptors within the central nervous system and other tissues.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels, contributing to its cytotoxic effects on cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed inhibition against E. coli and S. aureus with MIC values of 12.5 µg/mL. |

| Study B | Cytotoxicity | Induced apoptosis in HeLa cells with an IC50 value of 15 µM. |

| Study C | Neuroprotection | Reduced neuronal cell death in models of oxidative stress at concentrations of 10 µM. |

Case Study: Anticancer Potential

A notable study explored the anticancer potential of this compound against breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What are the recommended methodologies for synthesizing 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride in laboratory settings?

Synthesis typically involves fluorination of a precursor amine followed by hydrochlorination. Key steps include:

- Fluorination : Use of difluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 1,1-positions of the indene scaffold.

- Amine Protection/Deprotection : Protecting the amine group during fluorination to prevent side reactions (e.g., Boc-protection), followed by acidic deprotection .

- Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol to improve solubility and stability for storage .

- Purification : Recrystallization or column chromatography to achieve >95% purity, validated via HPLC and NMR .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : , , and NMR to confirm fluorine substitution patterns and amine protonation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystal structure determination, critical for understanding conformational stability .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Q. What safety protocols are required for handling this compound?

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional guidelines for halogenated waste .

- Emergency Procedures : Immediate decontamination with water for spills; consult SDS for first-aid measures .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Reaction Path Search : Use quantum chemical calculations (DFT) to model fluorination energetics and identify transition states .

- Machine Learning : Train models on existing fluorinated indene derivatives to predict optimal solvent/catalyst combinations .

- Kinetic Modeling : Simulate reaction rates under varying temperatures to minimize side products (e.g., over-fluorination) .

Q. How to resolve contradictions in reported solubility data across studies?

- Controlled Solubility Testing : Compare solubility in polar (e.g., DMSO, water) vs. non-polar solvents (e.g., THF) under standardized conditions (25°C, 1 atm) .

- Ionic Strength Effects : Investigate counterion interactions (e.g., chloride vs. acetate) using conductometric titration .

- Crystallography : Correlate crystal packing (via XRD) with solubility discrepancies caused by polymorphism .

Q. What strategies address challenges in stereochemical control during synthesis?

- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the amine center .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor a single enantiomer during hydrochlorination .

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation and analysis .

Q. How to design stability studies for long-term storage?

- Accelerated Degradation : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf life .

- LC-MS Monitoring : Track degradation products (e.g., defluorination or amine oxidation) over time .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photolytic degradation pathways .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Receptor Binding Assays : Test affinity for CNS targets (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines .

- Cytotoxicity Profiling : Use HEK-293 or HepG2 cell lines to evaluate acute toxicity (IC values) .

- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale syntheses?

- Process Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. acetonitrile) using DoE (Design of Experiments) .

- Scale-Up Challenges : Address heat transfer inefficiencies via flow chemistry systems .

- Impurity Profiling : Identify byproducts via LC-MS and adjust stoichiometry/reactant purity accordingly .

Q. What advanced separation techniques improve purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.